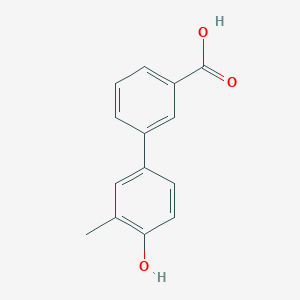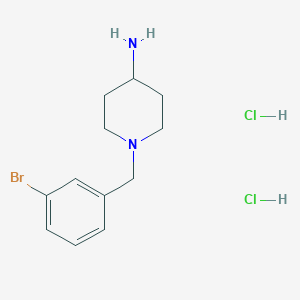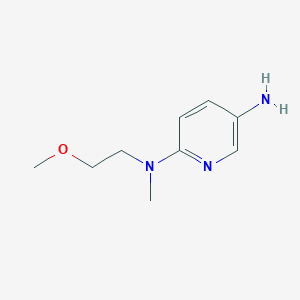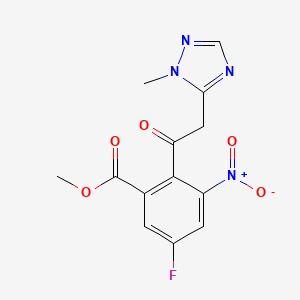
methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate
Descripción general
Descripción
“Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate” is a chemical compound with the formula C13H12ClFN4O5 and a molecular weight of 358.7096 . It is used in the synthesis of various pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present. These include a methyl ester group, a fluoro group, a nitro group, and a 1-methyl-1H-1,2,4-triazol-5-yl group . The presence of these groups likely contributes to the compound’s reactivity and its interactions with other molecules.Aplicaciones Científicas De Investigación
Microwave-Assisted Fries Rearrangement
A study by Moreno-Fuquen et al. (2019) describes the catalyst- and solvent-free synthesis of heterocyclic amides, including compounds related to the target chemical, using microwave-assisted Fries rearrangement. This technique represents a significant advancement in the efficient and regioselective synthesis of such compounds, demonstrating potential applications in the development of novel chemical entities for various scientific purposes (Moreno-Fuquen et al., 2019).
Antimicrobial Activity
Research by Yurttaş et al. (2020) focused on synthesizing new triazole derivatives, exploring their antimicrobial properties. The study highlights the potential of these compounds, closely related to the target chemical, in developing new antimicrobial agents. Such derivatives show promise in combating various bacterial and fungal infections, underlining the importance of this class of compounds in medicinal chemistry (Yurttaş et al., 2020).
Antifungal and Apoptotic Effects
Çavușoğlu et al. (2018) investigated the synthesis, characterization, and biological activities of triazole-oxadiazole compounds, revealing their significant antifungal and apoptotic effects against various Candida species. These findings suggest the potential therapeutic applications of such compounds in treating fungal infections and their role in inducing programmed cell death in pathogenic organisms (Çavușoğlu et al., 2018).
Herbicide Development
Zuo et al. (2013) designed and synthesized triazol-5-ones as inhibitors of protoporphyrinogen oxidase, a key target for herbicides. The study demonstrates the application of these compounds in agriculture, particularly as herbicides with broad-spectrum efficacy and potential use in soybean fields. This research underscores the diverse utility of triazole derivatives in sectors beyond pharmaceuticals, extending to agricultural sciences (Zuo et al., 2013).
Antibacterial Properties
The work of Santosh et al. (2018) on the synthesis of thiazoles and thiazole-containing triazoles revealed their effective antibacterial activity against various bacterial strains. This study adds to the growing body of evidence supporting the role of triazole derivatives in developing new antibacterial agents, highlighting their potential in addressing antibiotic resistance challenges (Santosh et al., 2018).
Propiedades
IUPAC Name |
methyl 5-fluoro-2-[2-(2-methyl-1,2,4-triazol-3-yl)acetyl]-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O5/c1-17-11(15-6-16-17)5-10(19)12-8(13(20)23-2)3-7(14)4-9(12)18(21)22/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYWPALNWVTHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CC(=O)C2=C(C=C(C=C2[N+](=O)[O-])F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463770.png)
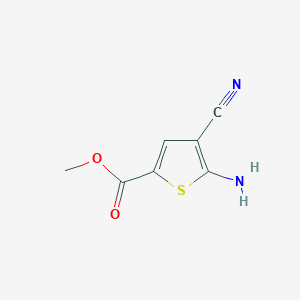
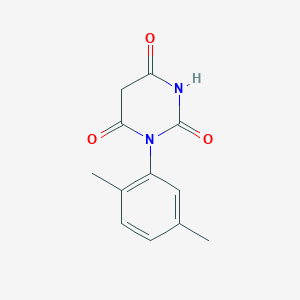
![2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B1463774.png)
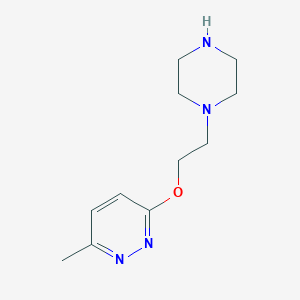
![3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B1463778.png)
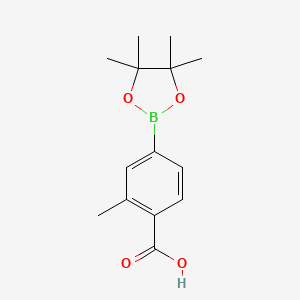
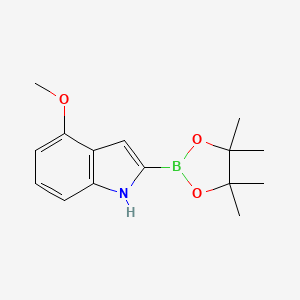
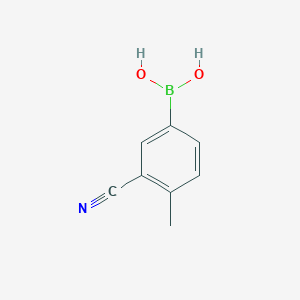
![3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1463785.png)
![9-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1463787.png)
